2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound characterized by its complex bicyclic structure. It has the molecular formula and a molecular weight of 179.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and biological activities .
This compound belongs to the class of pyrido-pyrimidines, which are known for their diverse biological activities. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The compound's synthesis and properties have been explored in various studies, highlighting its significance in pharmaceutical research.
The synthesis of 2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and time. For instance, refluxing the reaction mixture can enhance product formation while minimizing side reactions. Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are used to confirm the structure of synthesized compounds.
The molecular structure of 2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one features a fused bicyclic system comprising a pyridine and a pyrimidine ring. This unique configuration contributes to its chemical reactivity and biological properties.
Key structural data include:
The compound undergoes various chemical reactions including:
The specific conditions for these reactions can vary widely depending on the desired product and starting materials. For example, substitution reactions may require specific solvents or temperatures to optimize yields.
The mechanism of action for 2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is primarily linked to its ability to interact with biological targets such as enzymes or receptors. It is believed that this compound modulates enzyme activity by binding to active sites or allosteric sites on proteins.
Key chemical properties include:
Scientific Uses
The compound has significant potential in various scientific fields:
Pyrido[4,3-d]pyrimidin-4-ones represent a specialized class of nitrogen-dense heterocyclic frameworks characterized by a fused bicyclic architecture. This system comprises a pyrimidin-4-one ring condensed with a piperidine moiety at the [4,3-d] position, resulting in a bridged scaffold with three potential saturation states:
The core structure of 2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one falls into the partially saturated category. Its piperidine segment (positions 5H–8H) exists in a non-planar, chair-conformed cyclohexane-like geometry, while the pyrimidin-4-one ring retains aromatic character. The 2,6-dimethyl substituents occupy distinct electronic environments: the C2 methyl group attaches to the electron-deficient pyrimidine ring, while the C6 methyl binds to the aliphatic piperidine system [3] [5]. This duality influences reactivity and molecular interactions.
Table 1: Structural Features of Pyrido[4,3-d]pyrimidin-4-one Systems
Saturation Level | Representative Compound | Key Characteristics |
---|---|---|
Fully Aromatic | 2,6-Dimethoxy-3,5-dimethyl-4H-pyran-4-one | Planar geometry, strong UV absorption, limited solubility [1] |
Partially Saturated | 2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one | Non-planar piperidine ring, enhanced solubility, stereochemical flexibility |
Fully Saturated | 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride | Flexible backbone, basic nitrogen centers, salt formation [5] |
The synthesis of pyrido[4,3-d]pyrimidin-4-ones emerged from mid-20th-century efforts to develop purine isosteres for anticancer applications. Early routes involved condensation of 4-aminopyridines with β-dicarbonyl compounds or cyclization of pyridine-containing amidines. The specific 2,6-dimethyl derivative gained prominence post-2010 as a strategic intermediate for kinase and KRAS inhibitors, reflecting advances in saturation chemistry and regioselective alkylation techniques.
While its exact first synthesis date is unpublished, its structural significance is highlighted in patent literature, notably WO2024009191A1 (2023), which discloses related pyrido[4,3-d]pyrimidinones as covalent KRAS inhibitors. The 2,6-dimethyl variant likely evolved from optimizing metabolic stability and binding affinity in such scaffolds. Its saturated piperidine ring improves solubility over planar analogues, while the C2 methyl sterically blocks enzymatic deactivation [3]. Commercial availability as screening compounds (e.g., ChemDiv libraries) since the early 2020s confirms its role in modern drug discovery [2] [6].
This scaffold’s versatility stems from three key attributes:
Table 2: Drug Discovery Applications of Key Derivatives
Compound | Modification Sites | Biological Target | Molecular Weight | Reference |
---|---|---|---|---|
2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one | C2, C6, N3 | KRAS, kinase allosteric sites | ~221 g/mol | Core scaffold [3] |
E140-0219 | C2: Sulfanylacetamide; N3: (4-fluorophenyl)methyl | KRAS inhibition | 452.55 g/mol | [2] |
E140-1227 | C2: Sulfanylacetamide; N3: (3-methoxyphenyl)methyl | Kinase modulation | 464.59 g/mol | [6] |
5,6-Diethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one | C5, C6 alkyl; N3: propargyl | Kinase inhibitor precursor | 266.34 g/mol | [4] |
These compounds exemplify how saturation and alkylation tune drug-like properties. The scaffold’s logP values (e.g., 3.55 for E140-0219) [2] align with Lipinski’s rules, while sp³ carbon content (>29%) improves solubility and metabolic resilience [2] [6]. Ongoing exploration includes fusion into polycyclic systems (e.g., pyrido-pyrimidoazepines) to target protein-protein interfaces [3] [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3